

Application Notes and Protocols for Zelicapavir

Research in Non-Human Primate Models

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Compound of Interest

Compound Name: Zelicapavir

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Introduction

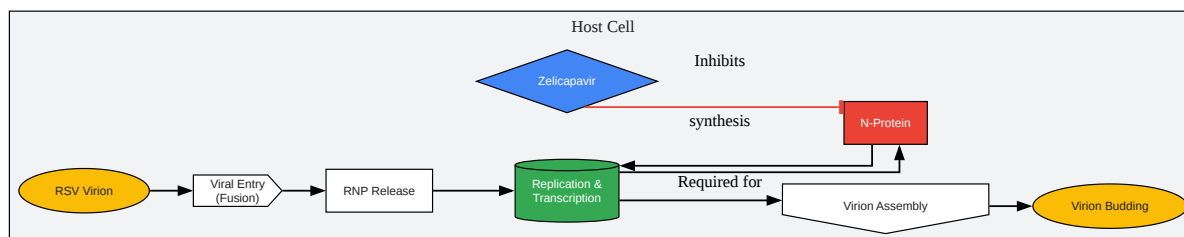
Zelicapavir (formerly EDP-938) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N).[1][2] It has demonstrated significant antiviral activity against both RSV-A and RSV-B subtypes by disrupting the viral replication process.[1][2][3] Preclinical and clinical studies have highlighted its potential as a therapeutic agent for RSV infection in various patient populations, including pediatrics and high-risk adults. Non-human primate (NHP) models, particularly the African Green Monkey, have been instrumental in the preclinical evaluation of **Zelicapavir**, providing crucial in vivo efficacy and pharmacokinetic data.

These application notes provide detailed methodologies and protocols for the use of non-human primate models in the research and development of **Zelicapavir**.

Mechanism of Action

Zelicapavir targets the RSV N-protein, a critical component of the ribonucleoprotein complex essential for viral genome encapsidation, transcription, and replication. By inhibiting the N-protein, **Zelicapavir** effectively halts viral replication at a post-entry stage of the viral life cycle. This mechanism of action provides a high barrier to resistance compared to other classes of RSV inhibitors, such as fusion inhibitors.

Signaling Pathway Diagram



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Caption: Mechanism of action of **Zelicapavir** in inhibiting RSV replication.

Non-Human Primate Model: African Green Monkey

The African Green Monkey (AGM) is a well-established model for RSV infection, recapitulating key aspects of human disease, including viral replication in the upper and lower respiratory tracts.

Experimental Protocols

In Vivo Efficacy Study in African Green Monkeys

This protocol outlines a study to evaluate the in vivo antiviral efficacy of **Zelicapavir** in an AGM model of RSV infection.

1. Animal Model and Housing:

- Species: Adult African Green Monkeys (*Chlorocebus sabaeus*)
- Health Status: Seronegative for RSV neutralizing antibodies prior to the study.

- Housing: Housed in a BSL-2 facility in accordance with the Guide for the Care and Use of Laboratory Animals.

2. Experimental Design:

- Groups:
 - Vehicle Control (placebo)
 - **Zelicapavir** treatment group
 - (Optional) Positive control group (e.g., another antiviral agent)
- Sample Size: A sufficient number of animals per group to achieve statistical power (e.g., n=4-6).
- Randomization: Animals are randomly assigned to treatment groups.

3. RSV Challenge:

- Virus Strain: RSV-A Long strain is a commonly used challenge strain.
- Inoculation: On Day 0, animals are anesthetized and inoculated via intratracheal and intranasal routes with a pre-titered dose of the RSV challenge stock (e.g., 1×10^6 PFU).

4. Dosing Regimen:

- Drug Formulation: **Zelicapavir** is formulated for oral administration.
- Dosing: Dosing is initiated post-infection (e.g., 12 hours post-challenge) and administered once or twice daily for a specified duration (e.g., 5-7 days). The dose level should be determined based on prior pharmacokinetic studies.

5. Sample Collection:

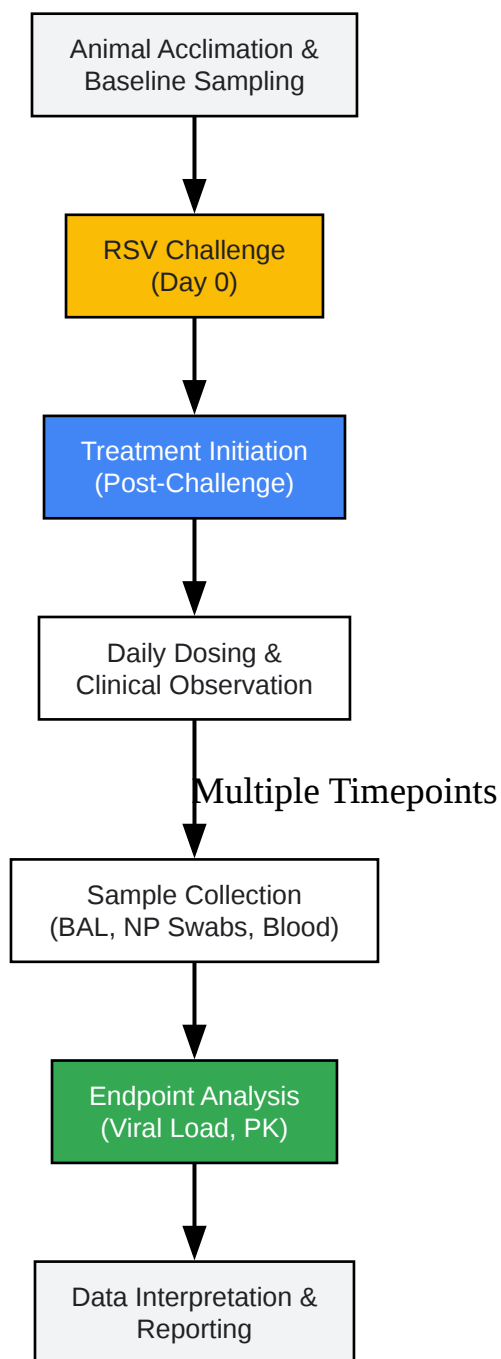
- Bronchoalveolar Lavage (BAL): BAL samples are collected at baseline (pre-infection) and at multiple time points post-infection (e.g., Days 3, 5, 7, and 10) to assess viral load in the lower respiratory tract.

- Nasopharyngeal (NP) Swabs: NP swabs are collected to measure viral shedding in the upper respiratory tract.
- Blood Samples: Blood is collected for pharmacokinetic analysis of **Zelicapavir** concentrations.

6. Endpoint Analysis:

- Viral Load Quantification: Viral RNA is extracted from BAL fluid and NP swabs and quantified using a validated reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay. The lower limit of detection should be established (e.g., 100 copies/mL).
- Pharmacokinetic Analysis: Plasma concentrations of **Zelicapavir** are determined using a validated analytical method (e.g., LC-MS/MS).
- Clinical Observations: Animals are monitored daily for clinical signs of illness.
- Safety Assessments: Routine hematology and serum chemistry are performed.

Experimental Workflow Diagram



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Caption: Experimental workflow for evaluating **Zelicapavir** in an NHP model.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for **Zelicapavir**.

Table 1: In Vitro Antiviral Activity of Zelicapavir against RSV

Cell Line	RSV Strain	Assay Type	EC50 (nM)
HEp-2	RSV-A Long	CPE Reduction	52 ± 12
HEp-2	RSV-A Long	Viral RNA Reduction	-
Primary Human Bronchial Epithelial Cells (HBECs)	RSV-A Long	-	21
Primary Human Bronchial Epithelial Cells (HBECs)	RSV-A M37	-	23
Primary Human Bronchial Epithelial Cells (HBECs)	RSV-B VR-955	-	64
Primate Cell Lines	RSV-A	CPE Reduction	28–72
Primate Cell Lines	RSV-A	Viral Load Reduction	54–110

Data sourced from PLOS Pathogens.

Table 2: In Vivo Efficacy of Zelicapavir in RSV-Infected African Green Monkeys

Treatment Group	Endpoint	Day 5 Post-Infection	Day 7 Post-Infection
Vehicle Control	Mean Viral Load in BAL (log10 copies/mL)	~4.5	~3.5
Zelicapavir	Mean Viral Load in BAL (log10 copies/mL)	Undetectable	Undetectable
Vehicle Control	Mean Viral Load in NP Swab (log10 copies/mL)	-	~4.0
Zelicapavir	Mean Viral Load in NP Swab (log10 copies/mL)	-	Undetectable

Data interpreted from graphical representations in PLOS Pathogens.

Conclusion

The African Green Monkey model provides a robust platform for the preclinical evaluation of **Zelicapavir**. The protocols and data presented herein demonstrate the potent in vivo antiviral activity of **Zelicapavir** against RSV. These application notes serve as a comprehensive guide for researchers and drug development professionals working with this promising antiviral candidate in non-human primate models. Further studies can be designed based on these protocols to investigate dose-response relationships, pharmacokinetic/pharmacodynamic correlations, and the potential for combination therapies.

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References

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